2-Quinolinecarboxylic acid, 3-mercapto-
Description
Historical Context of Quinoline (B57606) Derivatives in Synthetic Chemistry and Bioactive Compound Design
The history of quinoline derivatives is rich and dates back to the 19th century with the isolation of quinoline from coal tar. rsc.org The subsequent discovery of the quinoline core in naturally occurring alkaloids, such as quinine (B1679958) from the bark of the cinchona tree, marked a pivotal moment. ekb.eg Quinine's potent antimalarial properties spurred extensive research into the synthesis and biological evaluation of a multitude of quinoline-based compounds. rsc.org This exploration led to the development of numerous synthetic quinoline derivatives with a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. orientjchem.orgnih.gov The versatility of the quinoline scaffold has established it as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.orgekb.eg Over the years, synthetic chemists have developed a plethora of methods for the functionalization of the quinoline ring system, allowing for the precise tuning of its electronic and steric properties to optimize biological activity. mdpi.comnih.gov
Structural Characteristics of the Quinoline Scaffold
The fundamental structure of quinoline consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at the 2- and 3-positions. This fusion results in a planar, aromatic system with a delocalized π-electron cloud. The nitrogen atom in the pyridine ring imparts a degree of polarity to the molecule and provides a site for hydrogen bonding and coordination with metal ions. The numbering of the quinoline ring system begins at the nitrogen atom as position 1, proceeding around the pyridine ring and then through the benzene ring.
Table 1: Fundamental Properties of the Quinoline Scaffold
| Property | Description |
| Molecular Formula | C₉H₇N |
| Molar Mass | 129.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Aromaticity | Both rings exhibit aromatic character |
| Basicity | Weakly basic due to the lone pair of electrons on the nitrogen atom |
The electronic nature of the quinoline ring can be modulated by the introduction of various substituents at different positions. Electron-donating groups tend to increase the electron density of the ring system, while electron-withdrawing groups decrease it. This ability to modify the electronic properties is crucial in the design of bioactive compounds, as it influences factors such as binding affinity to biological targets and metabolic stability.
Significance of the 3-Mercapto Group and 2-Carboxylic Acid Functionality within the Quinoline System
The presence of a 3-mercapto (-SH) group and a 2-carboxylic acid (-COOH) group on the quinoline scaffold of "2-Quinolinecarboxylic acid, 3-mercapto-" significantly influences its chemical behavior and potential applications.
The 3-mercapto group , also known as a thiol group, is a potent nucleophile and can readily undergo oxidation to form disulfide bonds. This reactivity is often exploited in the formation of coordination complexes with metal ions and in the participation of redox reactions. The sulfur atom can also act as a hydrogen bond acceptor.
The 2-carboxylic acid group is an acidic functionality that can donate a proton to form a carboxylate anion. This group can participate in hydrogen bonding as both a donor and an acceptor. Its presence enhances the water solubility of the molecule and provides a key site for forming salts or esters. The proximity of the carboxylic acid to the quinoline nitrogen can also lead to intramolecular hydrogen bonding, influencing the molecule's conformation.
The combination of these two functional groups in a specific arrangement on the quinoline ring creates a unique chemical entity. For instance, the close proximity of the thiol and carboxylic acid groups can facilitate chelation with metal ions, a property that is often associated with biological activity. nih.gov
Overview of Research Areas and Emerging Trends Related to 2-Quinolinecarboxylic acid, 3-mercapto-
Research into "2-Quinolinecarboxylic acid, 3-mercapto-" and related compounds is driven by the diverse functionalities imparted by the quinoline core and its specific substituents. While direct research on this exact molecule may be specialized, the broader fields of quinoline chemistry and thio-substituted carboxylic acids provide a framework for its potential applications.
One significant area of interest is in medicinal chemistry . Quinoline derivatives bearing carboxylic acid groups have been investigated for their antiproliferative and anti-inflammatory activities. nih.gov The introduction of a mercapto group could further modulate these biological properties, potentially leading to the discovery of novel therapeutic agents. For example, some studies have explored the antimicrobial activity of various quinoline-2-carboxylic acid derivatives. ajchem-a.com
Another emerging trend is in the field of catalysis . The ability of the mercapto and carboxylic acid groups to coordinate with metal ions suggests that "2-Quinolinecarboxylic acid, 3-mercapto-" could serve as a ligand in the development of novel catalysts. For instance, quinoline derivatives have been used to form complexes with copper that exhibit catecholase activity. mdpi.com
Furthermore, the unique electronic and structural features of this compound make it a candidate for investigation in materials science , potentially in the development of sensors or functional materials. The study of mercapto heterocyclic carboxylic acids, as analogues of other biologically active compounds, has also been a subject of research. nih.gov
Table 2: Potential Research Applications of 2-Quinolinecarboxylic acid, 3-mercapto-
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Development of antimicrobial, anticancer, or anti-inflammatory agents. | The quinoline core is a known pharmacophore, and the functional groups can interact with biological targets. orientjchem.orgnih.gov |
| Catalysis | Ligand for metal-based catalysts. | The mercapto and carboxylic acid groups can chelate metal ions, forming active catalytic species. mdpi.com |
| Materials Science | Component of sensors or functional materials. | The molecule's electronic properties and ability to coordinate with metals could be utilized in material design. |
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO2S |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
3-sulfanylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-8(14)5-6-3-1-2-4-7(6)11-9/h1-5,14H,(H,12,13) |
InChI Key |
XLWSKNOERDLKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)S |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Quinolinecarboxylic Acid, 3 Mercapto
De Novo Synthesis Approaches to the Quinoline (B57606) Core
De novo synthesis involves the construction of the quinoline bicyclic system from acyclic or simpler cyclic precursors. The choice of method often dictates which positions on the ring are most readily substituted.
The Friedländer synthesis is a widely utilized and efficient method for generating substituted quinolines. mdpi.com The reaction condenses a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.org To synthesize a precursor for 2-Quinolinecarboxylic acid, 3-mercapto-, a 2-aminobenzaldehyde could be reacted with a β-keto ester or a similar active methylene (B1212753) compound that contains a sulfur functionality or a group that can be later converted to a thiol.
The general mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org A modification of this process involves the in situ reduction of 2-nitrobenzaldehydes in the presence of the active methylene compound, which circumvents the often-limited availability of 2-aminobenzaldehyde derivatives. mdpi.com
| Reactant A | Reactant B (Active Methylene Compound) | Catalyst/Conditions | Resulting Quinoline Core |
| 2-Aminobenzaldehyde | Ethyl 3-oxobutanoate | Base or Acid | Ethyl 2-methylquinoline-3-carboxylate |
| 2-Aminobenzaldehyde | Ethyl 3-(methylthio)-3-oxopropanoate | Base (e.g., Piperidine) | Ethyl 3-(methylthio)quinoline-2-carboxylate |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Fe/AcOH (reduction), then Base | Ethyl 2-methylquinoline-3-carboxylate |
This table illustrates representative Friedländer reactions. For the target compound, Reactant B would ideally contain a masked thiol at the α-position and a carboxylate equivalent.
The classic Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction proceeds via the hydrolysis of isatin to an intermediate keto-acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.orgyoutube.com
Direct synthesis of the target 2-quinolinecarboxylic acid structure via the standard Pfitzinger reaction is not feasible due to the reaction's inherent regioselectivity for producing 4-carboxylic acid derivatives. wikipedia.org Variations such as the Halberkann variant, which uses N-acyl isatins, lead to 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Achieving the 2-carboxy, 3-mercapto substitution pattern would necessitate significant and non-standard modifications to the Pfitzinger protocol or starting materials, representing a considerable synthetic challenge. Therefore, while a cornerstone of quinoline synthesis, the Pfitzinger reaction is less suitable for this specific target compared to other methods.
Modern organic synthesis has introduced several alternatives to the classic named reactions for quinoline construction.
Gold(III)-Catalyzed Annulation: A contemporary method involves the gold(III)-catalyzed annulation of 2-amino-arylcarbonyls with electron-deficient alkynes. nih.govacs.org This approach provides a modular, one-step access to a wide range of 3-substituted quinolines under relatively mild conditions, offering an alternative to the often harsh conditions of the Friedländer synthesis. nih.govacs.org
One-Pot Synthesis from β-Nitroacrylates: Researchers have developed a one-pot protocol for synthesizing quinoline-2-carboxylates starting from 2-aminobenzaldehydes and β-nitroacrylates. mdpi.comnih.gov The process involves a sequence of aza-Michael addition, intramolecular Henry reaction, and subsequent eliminations to achieve aromatization, yielding functionalized quinoline-2-carboxylates. mdpi.comresearchgate.net
Thiol-Mediated Ring Expansion: An innovative cascade process allows for the conversion of 2-halo-indole-tethered ynones into functionalized quinolines. nih.gov This reaction utilizes a thiol as a "multitasking" reagent that promotes dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion to form the quinoline scaffold. nih.gov
Functional Group Interconversion and Modification for 3-Mercapto- and 2-Carboxylic Acid Introduction
This strategy relies on a pre-synthesized quinoline core, which is then elaborated by introducing the required functional groups at the C2 and C3 positions.
The introduction of a mercapto (thiol) group at the C3 position of a quinoline ring typically involves nucleophilic substitution or the transformation of other functional groups.
Nucleophilic Substitution: A common method is the reaction of a 3-haloquinoline derivative (e.g., 3-bromo-2-quinolinecarboxylic acid) with a sulfur nucleophile. smolecule.com Reagents such as sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) (followed by hydrolysis), or sodium thiomethoxide (followed by demethylation) can be employed. The thiol group is a strong nucleophile itself, which must be considered in subsequent reaction steps. mdpi.com
Conversion of an Amino Group: A 3-aminoquinoline (B160951) can be converted to a thiol group. This can be achieved through a Sandmeyer-type reaction, where the amine is first diazotized and then treated with a sulfur-containing reagent like potassium ethyl xanthate, followed by hydrolysis to release the free thiol.
| Precursor | Reagent(s) | Conditions | Product |
| 3-Bromoquinoline-2-carboxylic acid | 1. Thiourea; 2. NaOH(aq) | 1. Reflux in Ethanol; 2. Heat | 3-Mercaptoquinoline-2-carboxylic acid |
| 3-Bromoquinoline-2-carboxylic acid | Sodium hydrosulfide (NaSH) | Polar aprotic solvent (e.g., DMF) | 3-Mercaptoquinoline-2-carboxylic acid |
| 3-Aminoquinoline-2-carboxylic acid | 1. NaNO₂, HCl; 2. KSCN; 3. Hydrolysis | 1. 0-5 °C; 2. Heat | 3-Mercaptoquinoline-2-carboxylic acid |
This table summarizes common methods for introducing a thiol group onto a quinoline ring.
The carboxylic acid moiety at the C2 position is a defining feature of the target molecule. It can be introduced during the ring formation step or added to a pre-formed quinoline.
Carboxylation of a Quinoline Ring: If the quinoline core is synthesized without the C2 substituent, the carboxylic acid can be introduced via methods such as lithiation of 2-bromoquinoline (B184079) followed by quenching with carbon dioxide. Another route is the oxidation of a 2-methylquinoline (B7769805) precursor using an oxidizing agent like selenium dioxide or potassium permanganate.
Hydrolysis of Ester Precursors: In many de novo syntheses, such as the Friedländer and related cyclizations, the C2-carboxyl group is introduced in the form of an ester (e.g., ethyl or methyl ester) for compatibility with reaction conditions. nih.gov The final step in such a synthetic sequence is the hydrolysis of this ester to the free carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or KOH) or acidic conditions (e.g., using HCl or H₂SO₄), followed by neutralization to yield the carboxylate salt or the free acid. researchgate.net
Esterification: Conversely, the free carboxylic acid can be converted to an ester if required for subsequent reactions or purification. Standard methods like Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) are commonly used. smolecule.com
Stereoselective and Enantioselective Synthetic Pathways
The development of stereoselective and enantioselective synthetic routes to chiral quinolines is a significant focus in medicinal chemistry, given that the biological activity of such compounds is often dependent on their stereochemistry. Innovations in this area include asymmetric Friedländer reactions, which have facilitated the synthesis of chiral quinolines that are crucial for developing enantioselective drugs and catalysts. nih.gov However, specific methodologies for the stereoselective or enantioselective synthesis of 2-Quinolinecarboxylic acid, 3-mercapto- are not extensively documented in publicly available research.
General strategies for achieving stereoselectivity in quinoline synthesis often rely on the use of chiral catalysts or starting materials. For instance, the Friedländer annulation, a classical and versatile method for quinoline synthesis, can be rendered asymmetric through the use of chiral catalysts. nih.gov This reaction typically involves the condensation of a 2-aminobenzaldehyde with a carbonyl compound. nih.gov While this approach has been successful for a variety of substituted quinolines, its application to the synthesis of 2-Quinolinecarboxylic acid, 3-mercapto- with specific stereochemical outcomes would require further investigation and development.
Green Chemistry Principles in the Synthesis of 2-Quinolinecarboxylic acid, 3-mercapto-
The application of green chemistry principles to the synthesis of quinoline derivatives is a growing field, driven by the need for more sustainable and environmentally friendly chemical processes. nih.gov These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and utilize renewable resources. nih.gov While specific green synthetic protocols for 2-Quinolinecarboxylic acid, 3-mercapto- are not widely reported, the general strategies developed for quinoline synthesis can be extrapolated.
Solvent-Free Methods
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, as they minimize the use of volatile organic compounds that are often toxic and environmentally damaging. In the context of quinoline synthesis, several methods have been developed that proceed efficiently without a solvent. For example, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been achieved under solvent-free conditions at 80°C, resulting in good yields and short reaction times. nih.gov Another approach involves the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds under solvent-free conditions, facilitated by a Brønsted acidic ionic liquid supported on nanoparticles. nih.gov These examples highlight the potential for developing a solvent-free synthesis of 2-Quinolinecarboxylic acid, 3-mercapto-.
Catalytic Approaches
Catalytic methods are at the heart of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. A variety of catalysts have been explored for quinoline synthesis, including solid acid catalysts, nanocatalysts, and biocatalysts. nih.govdntb.gov.ua
The Friedländer synthesis, for example, has been optimized using various catalysts to improve yields and reaction conditions. nih.gov Nanocatalysts, in particular, have shown great promise due to their high surface area and reactivity, enabling reactions to proceed under milder conditions. nih.gov For instance, sulfamic acid-supported Fe3O4@SiO2 nanoparticles have been used as a solid acid catalyst for the Friedländer reaction, achieving high yields under reflux conditions. nih.gov The use of such magnetic nanoparticles also simplifies catalyst recovery and reuse, further enhancing the green credentials of the process. nih.gov
The following table provides an overview of different catalytic approaches that have been successfully employed in the synthesis of various quinoline derivatives, illustrating the potential for their application in the synthesis of 2-Quinolinecarboxylic acid, 3-mercapto-.
| Catalyst Type | Example Catalyst | Reaction | Key Advantages |
| Solid Acid | Sulfamic acid-supported Fe3O4@SiO2 | Friedländer annulation | Recyclable, high yield |
| Nanocatalyst | Fe3O4@Urea/HITh-SO3H MNPs | Friedländer reaction | Solvent-free conditions, efficient |
| Ionic Liquid | Fe3O4-IL-HSO4 | Condensation of 2-aminoaryl ketones | Single-pot synthesis, solvent-free |
| Biocatalyst | α-amylase | General quinoline synthesis | Environmentally benign, mild conditions |
These catalytic strategies underscore the significant potential for developing greener and more efficient synthetic routes to 2-Quinolinecarboxylic acid, 3-mercapto-. Future research in this area will likely focus on adapting these existing methods to the specific requirements of this target molecule, with a continued emphasis on sustainability and environmental responsibility.
Chemical Reactivity and Mechanistic Investigations of 2 Quinolinecarboxylic Acid, 3 Mercapto
Reactions Involving the Thiol (-SH) Group
The thiol group is a potent nucleophile and is readily susceptible to oxidation, defining its primary modes of reactivity. nih.gov
Thioether and Disulfide Formation
The sulfur atom of the thiol group in 2-Quinolinecarboxylic acid, 3-mercapto- can readily participate in nucleophilic substitution reactions to form thioethers (sulfides). Thiolates, the conjugate bases of thiols, are excellent nucleophiles and can react with alkyl halides in SN2 reactions. chemistrysteps.com This reactivity allows for the introduction of various alkyl or aryl substituents at the sulfur atom.
The thiol group is also easily oxidized, most commonly forming a disulfide bridge. This dimerization process can be initiated by mild oxidizing agents like iodine or even atmospheric oxygen, particularly in the presence of base or metal ion catalysts. wikipedia.orgresearchgate.net The resulting disulfide, bis(2-carboxy-3-quinolyl) disulfide, links two molecules of the parent compound through a sulfur-sulfur bond. This reaction is a common and often spontaneous process for many thiols. nih.govnih.gov
The formation of disulfides is a reversible process. The disulfide bond can be cleaved by reducing agents to regenerate the thiol, a key aspect of its chemistry. csic.es
Table 1: General Reactions of Thiols Leading to Thioether and Disulfide Formation
| Reaction Type | Reactant(s) | Reagent(s)/Condition(s) | Product Type |
|---|---|---|---|
| Thioether Formation | Thiol (or Thiolate) + Alkyl Halide | Base (for thiolate generation), SN2 conditions | Thioether (Sulfide) |
Nucleophilic Additions and Substitutions
As a strong nucleophile, the thiol group of 2-Quinolinecarboxylic acid, 3-mercapto- is capable of participating in various nucleophilic addition and substitution reactions. chemistrysteps.com It can, for instance, engage in Michael additions to α,β-unsaturated carbonyl compounds.
Furthermore, the thiol group can act as a "multitasking" reagent in more complex reaction cascades. In reactions involving indole-tethered ynones, thiols have been shown to promote dearomatizing spirocyclization and nucleophilic substitution, leading to the formation of functionalized quinolines. nih.gov
Oxidation and Reduction Chemistry of the Thiol Moiety
The oxidation state of the sulfur atom in the thiol group is readily altered. Mild oxidation leads to the formation of disulfides as previously mentioned. researchgate.net However, the use of stronger oxidizing agents, such as hydrogen peroxide or permanganate, can further oxidize the sulfur atom to form sulfinic acids (R-SO₂H) and, ultimately, sulfonic acids (R-SO₃H). wikipedia.org
Conversely, the disulfide form of the molecule can be readily reduced back to the thiol. This reduction is a fundamental reaction in biochemistry and organic synthesis. Common laboratory reducing agents for this transformation include thiols like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) (2-MEA), as well as phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). csic.esnih.govbroadpharm.com This redox cycle between the thiol and disulfide state is a key characteristic of sulfhydryl compounds.
Table 2: Oxidation and Reduction of the Thiol Group
| Process | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| Mild Oxidation | Thiol (-SH) | Air, I₂, H₂O₂ | Disulfide (-S-S-) |
| Strong Oxidation | Thiol (-SH) | KMnO₄, HNO₃ | Sulfonic Acid (-SO₃H) |
Reactions Involving the Carboxylic Acid (-COOH) Group
The carboxylic acid group is a versatile functional group that primarily undergoes nucleophilic acyl substitution reactions, where the hydroxyl group is replaced by another nucleophile. jackwestin.com It can also be removed entirely through decarboxylation under certain conditions.
Esterification, Amidation, and Acyl Halide Formation
Esterification: 2-Quinolinecarboxylic acid, 3-mercapto- can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This equilibrium process, known as Fischer esterification, is a standard method for ester synthesis. masterorganicchemistry.com Alternatively, the carboxylic acid can be alkylated with alkyl halides to form esters. nih.gov
Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxyl group. Direct reaction with an amine is often difficult as it results in an acid-base reaction forming a salt. libretexts.org Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like HOBt, to facilitate amide bond formation. fishersci.co.uknih.gov Another route involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride.
Acyl Halide Formation: Carboxylic acids can be converted into highly reactive acyl chlorides (or other acyl halides) by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.orgchemguide.co.uk These acyl chlorides are valuable synthetic intermediates that readily react with a wide range of nucleophiles, including alcohols (to form esters) and amines (to form amides), often in higher yields and under milder conditions than direct coupling methods. jackwestin.comrsc.org
Table 3: Common Derivatives of the Carboxylic Acid Group
| Reaction | Nucleophile | Reagent/Method | Product |
|---|---|---|---|
| Esterification | Alcohol (R'-OH) | Acid catalyst (Fischer Esterification) | Ester (-COOR') |
| Amidation | Amine (R'R''NH) | Coupling agents (e.g., EDC, DCC) | Amide (-CONR'R'') |
Decarboxylation Reactions
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org While simple aliphatic carboxylic acids are generally stable to heat, the ease of decarboxylation is influenced by the stability of the carbanion intermediate formed upon loss of CO₂. For quinoline (B57606) carboxylic acids, decarboxylation can sometimes be achieved by pyrolysis, often in the presence of a catalyst like calcium oxide or copper. pharmaguideline.com The specific conditions required for the decarboxylation of 2-Quinolinecarboxylic acid, 3-mercapto- are not extensively detailed in the literature, but this reaction pathway is a known transformation for aromatic carboxylic acids. libretexts.org The reaction is particularly facile for carboxylic acids that have an electron-withdrawing group at the β-position. youtube.com
Intramolecular Cyclization and Heterocycle Annulation Reactions
The unique structural arrangement of a carboxylic acid group at the 2-position and a mercapto group at the 3-position of the quinoline ring in 2-Quinolinecarboxylic acid, 3-mercapto- provides a versatile scaffold for intramolecular cyclization and the formation of novel fused heterocyclic systems. These reactions are of significant interest in synthetic organic chemistry for the construction of complex polycyclic molecules with potential biological activities.
Intramolecular cyclization of derivatives of 2-Quinolinecarboxylic acid, 3-mercapto- can lead to the formation of thiazepine rings, which are seven-membered heterocyclic rings containing a sulfur and a nitrogen atom. For instance, substituted nih.govresearchgate.netthiazepino[2,3-h]quinolinecarboxylic acid has been synthesized through a polyphosphoric acid (PPA)-catalyzed thermal lactamization. nih.govresearchgate.net This reaction involves the cyclization of an 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid derivative. nih.govresearchgate.net Although not directly starting from 2-Quinolinecarboxylic acid, 3-mercapto-, this synthesis demonstrates a viable pathway for creating a thiazepine ring fused to a quinoline core. nih.govresearchgate.net
The general strategy involves the initial formation of a suitable precursor where the mercapto group is tethered to a reactive chain that can subsequently cyclize with a nearby amino or carboxyl group on the quinoline ring. The choice of catalyst and reaction conditions plays a crucial role in directing the cyclization to favor the formation of the seven-membered thiazepine ring over other potential side products.
Beyond the formation of simple fused rings, 2-Quinolinecarboxylic acid, 3-mercapto- and its derivatives can be precursors to more complex molecular architectures, including spirocyclic and other fused heterocyclic systems. The reactivity of the mercapto and carboxylic acid groups allows for a variety of cyclization strategies.
For example, mercury(II)-catalyzed cyclization reactions have been employed for the synthesis of complex cyclic compounds. beilstein-journals.org While a direct application to 2-Quinolinecarboxylic acid, 3-mercapto- is not explicitly detailed, the methodology of using mercury(II) salts to mediate the cyclization of unsaturated bonds presents a potential avenue for constructing novel fused systems from appropriately functionalized derivatives of this compound. beilstein-journals.org
Furthermore, the synthesis of tetracyclic-fused quinoline systems has been achieved through intramolecular Friedel–Crafts acylation reactions. nih.gov This approach typically involves the cyclization of a precursor containing a carboxylic acid and an aromatic ring capable of undergoing electrophilic substitution. Derivatives of 2-Quinolinecarboxylic acid, 3-mercapto- could potentially be functionalized to undergo similar transformations, leading to the formation of complex polycyclic structures.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity and regioselectivity are influenced by the presence of the carboxylic acid and mercapto substituents.
Electrophilic Aromatic Substitution (EAS):
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the nitration of quinoline typically yields a mixture of 5-nitro- and 8-nitroquinoline. uomustansiriyah.edu.iq The presence of the substituents in 2-Quinolinecarboxylic acid, 3-mercapto- would be expected to influence this regioselectivity.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution on the quinoline ring is generally favored at the 2- and 4-positions, which are activated by the nitrogen atom. iust.ac.ir The carboxylic acid group at the 2-position is a leaving group in some nucleophilic substitution reactions, though this is less common than the displacement of a halide. The mercapto group at the 3-position is not typically a leaving group in SNAr reactions.
Studies on related quinoline systems have shown that nucleophilic substitution can be a powerful tool for introducing new functional groups. For example, the nucleophilic aromatic substitution of pentafluorophenyl-substituted quinolines has been used to modify semiconducting polymers. mdpi.com This highlights the potential for the quinoline ring in 2-Quinolinecarboxylic acid, 3-mercapto- to undergo nucleophilic attack under specific conditions, particularly if a good leaving group is present at an activated position.
Reaction Kinetics and Detailed Mechanistic Elucidation
A thorough understanding of the reaction kinetics and mechanisms involving 2-Quinolinecarboxylic acid, 3-mercapto- is essential for optimizing synthetic routes and controlling product formation.
Computational methods, such as density functional theory (DFT), can provide valuable insights into the transition states of reactions involving 2-Quinolinecarboxylic acid, 3-mercapto-. For instance, in the context of intramolecular cyclization to form a thiazepine ring, transition state analysis could help to predict the most favorable reaction pathway and identify the key structural features that influence the activation energy of the reaction.
The selectivity of chemical reactions involving 2-Quinolinecarboxylic acid, 3-mercapto- can be highly dependent on the reaction conditions, including the choice of solvent, temperature, catalyst, and pH.
For intramolecular cyclization reactions, the choice of a dehydrating agent or catalyst can determine whether a thiazepine ring or another cyclic product is formed. For example, the use of polyphosphoric acid has been shown to be effective in promoting lactamization to form a thiazepine ring in a related system. nih.govresearchgate.net
In electrophilic and nucleophilic substitution reactions, the reaction conditions can influence the regioselectivity of the substitution. The nature of the solvent can affect the stability of charged intermediates, and the temperature can influence the kinetic versus thermodynamic control of the reaction.
The pH of the reaction medium can also play a critical role, particularly for reactions involving the carboxylic acid and mercapto groups, which have acidic protons. The ionization state of these groups can significantly impact their nucleophilicity and reactivity. For example, kinetic studies on the reactions of other mercapto-containing compounds have shown a strong dependence on pH, with the thiolate anion often being the more reactive species. researchgate.net
Derivatives and Analogs of 2 Quinolinecarboxylic Acid, 3 Mercapto
C-Substitution and Ring Functionalization
Functionalization of the quinoline (B57606) core can occur at various carbon atoms. The reactivity and regioselectivity of these substitutions are influenced by the electronic effects of the existing carboxylic acid and mercapto groups.
Halogenation and Nitration
Electrophilic substitution reactions, such as halogenation and nitration, on the quinoline ring are well-established transformations. In the case of 2-quinolinecarboxylic acid, 3-mercapto-, the substituents present will direct incoming electrophiles. The carboxylic acid group at the C2 position is deactivating, while the mercapto group at C3 is activating. Electrophilic aromatic substitution on the quinoline ring generally favors the benzene (B151609) portion (positions 5, 6, 7, and 8). The precise location of substitution would depend on specific reaction conditions and the interplay of electronic and steric factors. For instance, nitration of quinoline derivatives often yields a mixture of 5- and 8-nitroquinolines. While specific studies on the direct halogenation or nitration of 2-quinolinecarboxylic acid, 3-mercapto- are not extensively detailed, the principles of electrophilic aromatic substitution on substituted quinolines suggest that these reactions are chemically feasible.
Alkylation and Arylation
The introduction of alkyl and aryl groups can be achieved through several synthetic strategies, targeting either the mercapto group or the quinoline ring itself.
S-Alkylation and S-Arylation: The mercapto group (-SH) is a potent nucleophile and can readily undergo substitution reactions with electrophiles like alkyl halides. smolecule.com This S-alkylation is a common method for modifying thiol-containing compounds. For example, related 2-thioxo-quinazolinones have been successfully S-alkylated using reagents like chloroacetone (B47974) or methyl 2-chloropropionate under microwave irradiation, demonstrating a facile and efficient method for creating new C-S bonds. core.ac.uk
C-Arylation: The addition of aryl groups to the quinoline nucleus is often accomplished using modern cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide in the presence of a palladium catalyst, is a powerful tool for this purpose. wikipedia.org To apply this to the 2-quinolinecarboxylic acid, 3-mercapto- scaffold, a halogenated precursor (e.g., a bromo- or chloro-substituted quinoline) would first be required. The choice of catalyst and reaction conditions can influence the site of coupling when multiple halogens are present. nih.govrsc.org For instance, studies on other quinoline systems have shown that the reactivity of different positions on the ring (e.g., C2, C6, C8) can be selectively targeted. nih.govresearchgate.net Palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids also presents a direct route to biaryl products. nih.gov
N-Substitution on the Quinoline Nitrogen
Direct substitution on the quinoline nitrogen is challenging due to its relatively low nucleophilicity. However, modification is possible under specific conditions, often involving the activation of the quinoline ring. One common approach is the N-arylation of the corresponding 2-quinolone (the tautomeric form of a 2-hydroxyquinoline). The Chan-Lam cross-coupling reaction, which uses a copper catalyst to couple an N-H bond with a boronic acid, has been successfully applied to N-arylate 3-formylquinolin-2(1H)-ones. nih.gov This method provides a pathway to a diverse range of N-aryl derivatives under relatively mild conditions. nih.gov
Modifications of the Carboxylic Acid Functionality
The carboxylic acid group at the C2 position is a versatile functional handle for the synthesis of numerous derivatives. smolecule.com
Esters, Amides, and Hydrazides
Esters: Esterification of the carboxylic acid can be achieved by reacting it with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive intermediate like an acid chloride. smolecule.com The synthesis of esters from mercaptocarboxylic acids is a known process, though it can be complicated by the reactivity of the thiol group. google.com In related systems, quinoline carboxylic acids have been converted to their corresponding ethyl or methyl esters. researchgate.net
Amides: The direct reaction of a carboxylic acid with an amine to form an amide is often inefficient due to an acid-base reaction that forms a stable salt. fishersci.co.uk To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to activate the carboxylic acid. fishersci.co.uk Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride or anhydride (B1165640) before reaction with an amine. fishersci.co.uk A variety of quinoline amide derivatives have been synthesized and studied for their biological potential. nih.gov
Hydrazides: Acid hydrazides are valuable synthetic intermediates and can be prepared by reacting a carboxylic acid derivative (typically an ester or acid chloride) with hydrazine (B178648) hydrate. ajchem-a.comosti.gov For example, quinoline-2-carboxylic acid can be converted to its corresponding hydrazide by first reacting it with thionyl chloride to form the acid chloride, followed by treatment with hydrazine hydrate. ajchem-a.com This process has been used to synthesize a range of quinoline-based hydrazide-hydrazone derivatives. ajgreenchem.com
| Derivative Type | General Reagents | Reaction Name/Type | Reference |
|---|---|---|---|
| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Fischer Esterification | smolecule.comresearchgate.net |
| Amide | Amine, Coupling Agent (e.g., DCC) | Amide Coupling | fishersci.co.uknih.gov |
| Hydrazide | Hydrazine Hydrate (often from ester or acid chloride) | Hydrazinolysis | ajchem-a.comosti.gov |
Anhydride and Acid Chloride Formation
Acid Chlorides: The carboxylic acid can be readily converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgcommonorganicchemistry.commasterorganicchemistry.com This transformation is a common first step for the synthesis of amides, esters, and anhydrides. ajchem-a.comnih.gov
Anhydrides: Acid anhydrides can be synthesized by reacting an acid chloride with the sodium salt of a carboxylic acid. libretexts.org Alternatively, dehydrating agents can be used to form symmetric anhydrides from two equivalents of a carboxylic acid. nih.gov Mixed anhydrides can also be prepared; for instance, reacting quinoline-2-carboxylic acid with pivaloyl chloride in the presence of a base yields 2,2-dimethylpropionic acid-quinoline-2-carboxylic acid anhydride. google.com A highly efficient method for synthesizing symmetric carboxylic anhydrides involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride. nih.gov
| Target Derivative | Common Reagents | Reference |
|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | libretexts.orgcommonorganicchemistry.com |
| Symmetric Anhydride | Dehydrating agents, or Acid Chloride + Carboxylate | libretexts.orgnih.gov |
| Mixed Anhydride | Acid Chloride (e.g., Pivaloyl chloride) + Carboxylic Acid | google.com |
Modifications of the Thiol Functionality
Thioester and Disulfide Derivatives
The nucleophilic nature of the thiol group and its susceptibility to oxidation are central to the formation of thioester and disulfide derivatives. These modifications can alter the compound's reactivity, stability, and interaction with biological targets.
Thioesters are analogs of esters where a sulfur atom replaces the oxygen atom of the alcohol-derived portion. wikipedia.org They are important intermediates in various biosynthetic pathways, including the metabolism of fatty acids where they act as acyl carriers. libretexts.org The synthesis of thioester derivatives from 2-Quinolinecarboxylic acid, 3-mercapto- can be achieved through several established synthetic routes. A common method involves the reaction of the thiol with a carboxylic acid in the presence of a dehydrating agent, or more reactively, with an acyl chloride. wikipedia.org
| Reaction Type | Reactants | Product | Key Features |
| Acylation | 2-Quinolinecarboxylic acid, 3-mercapto- + Acyl Halide (e.g., Acetyl Chloride) | S-Acyl-3-mercapto-2-quinolinecarboxylic acid | Forms a thioester linkage at the 3-position. |
| Esterification | 2-Quinolinecarboxylic acid, 3-mercapto- + Carboxylic Acid + Dehydrating Agent (e.g., DCC) | S-Acyl-3-mercapto-2-quinolinecarboxylic acid | Condensation reaction to form the thioester. wikipedia.org |
Disulfides are formed by the oxidation of two thiol groups, creating a sulfur-sulfur bond. This dimerization of 2-Quinolinecarboxylic acid, 3-mercapto- can occur under mild oxidizing conditions. smolecule.com Disulfide bonds are crucial in protein structuring and can be reversible in a biological context, suggesting that disulfide derivatives could act as prodrugs, releasing the active monomeric thiol under specific physiological conditions.
Sulfoxide (B87167) and Sulfone Analogs
Oxidation of the sulfur atom in the 3-mercapto group leads to the formation of sulfoxide and sulfone analogs. These modifications significantly alter the polarity, geometry, and hydrogen-bonding capabilities of the sulfur substituent.
The oxidation of a thiol or sulfide (B99878) is a stepwise process. researchgate.net Mild oxidation, often using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), typically yields the corresponding sulfoxide (a compound containing a sulfinyl group, S=O). organic-chemistry.orgresearchgate.net Further oxidation under more stringent conditions produces the sulfone (containing a sulfonyl group, SO₂). nih.govnih.gov
A study on the synthesis of 3-sulfonyl-substituted quinolines demonstrated a convenient protocol based on a Knoevenagel condensation/aza-Wittig reaction cascade, yielding various sulfone derivatives. nih.gov While this method builds the quinoline ring with the sulfonyl group already in place, direct oxidation of 2-Quinolinecarboxylic acid, 3-mercapto- or its S-alkylated derivatives provides an alternative route to these analogs. smolecule.com Research on related mercapto heterocyclic carboxylic acids, such as 3-mercaptopicolinic acid, has also included the preparation of their corresponding sulfoxide and sulfone analogs to explore structure-activity relationships. nih.gov
| Oxidation State | Functional Group | General Structure | Synthesis Method |
| Sulfoxide | Sulfinyl (-SO-) | 3-(Sulfinyl)-2-quinolinecarboxylic acid | Mild oxidation of the corresponding thiol or sulfide. acsgcipr.org |
| Sulfone | Sulfonyl (-SO₂-) | 3-(Sulfonyl)-2-quinolinecarboxylic acid | Strong oxidation of the corresponding thiol or sulfide. nih.gov |
The introduction of sulfoxide and sulfone moieties has been a successful strategy in drug design, as these groups can act as hydrogen bond acceptors and modulate the physicochemical properties of the parent molecule. mdpi.com
Hybrid Molecules and Conjugates with Other Bioactive Scaffolds
Creating hybrid molecules by covalently linking 2-Quinolinecarboxylic acid, 3-mercapto- with other pharmacologically active scaffolds is a promising strategy to develop multifunctional agents. thesciencein.org This approach aims to combine the therapeutic effects of both entities, potentially leading to synergistic activity, improved targeting, or overcoming drug resistance. The carboxylic acid and thiol groups serve as versatile handles for conjugation.
One approach involves fusing another heterocyclic ring system to the quinoline core. For instance, substituted nih.govsapub.orgthiazepino[2,3-h]quinolinecarboxylic acids have been prepared through the reaction of a 7-chloro-8-nitroquinoline (B188561) derivative with 3-mercaptopropionic acid, followed by reduction and cyclization. nih.gov This creates a novel, larger heterocyclic system incorporating both quinoline and thiazepine motifs.
Another widely explored strategy is the formation of peptide-drug conjugates . mdpi.com The carboxylic acid functionality of the quinoline scaffold can be coupled to the N-terminus of a peptide or an amino acid side chain via an amide bond. mdpi.com Peptides can serve as targeting moieties, directing the quinoline "payload" to specific cells or tissues, thereby enhancing efficacy and reducing systemic toxicity. mdpi.comnih.gov
| Conjugate Type | Bioactive Scaffold | Linkage Point on Quinoline | Potential Advantage |
| Fused Heterocycle | Thiazepine | Formed from positions on the quinoline benzene ring | Creation of a novel polycyclic scaffold with unique properties. nih.gov |
| Bisquinoline | Another quinoline molecule | C-2 (via ether linkage) | Potentially enhanced antimalarial or antileishmanial activity. researchgate.net |
| Peptide Conjugate | Bioactive Peptide | C-2 Carboxylic Acid | Targeted drug delivery, improved pharmacokinetics. nih.gov |
| Sulfonamide Hybrid | Sulfonamide-bearing molecule | C-3 Thiol (as thioether) or other positions | Combination of antibacterial or other activities. mdpi.com |
The development of such hybrid molecules represents a sophisticated approach in medicinal chemistry, leveraging the structural and functional diversity of different bioactive components to create novel therapeutic candidates. thesciencein.org
Coordination Chemistry and Ligand Design with 2 Quinolinecarboxylic Acid, 3 Mercapto
Ligand Properties and Chelation Modes (O, S, N Donor Atoms)
2-Quinolinecarboxylic acid, 3-mercapto- is a multifunctional ligand with a molecular formula of C₁₀H₇NO₂S. smolecule.com Its coordination capabilities are defined by three distinct donor sites: the nitrogen atom of the quinoline (B57606) ring, the oxygen atoms of the deprotonated carboxylate group, and the sulfur atom of the deprotonated thiol group. This arrangement allows the ligand to act as a potentially tridentate chelating agent, forming stable five- and six-membered rings with a central metal ion.
The primary chelation mode involves the simultaneous coordination of the quinoline nitrogen, one of the carboxylate oxygens, and the mercapto sulfur. This O, S, N-tridentate coordination is expected to form a highly stable complex due to the formation of two chelate rings. The rigid quinoline backbone imposes stereochemical constraints that influence the geometry of the resulting metal complex.
Alternative coordination modes are also possible, depending on the metal ion, reaction conditions, and the presence of other competing ligands. These can include:
Bidentate (N, O) chelation: Similar to its parent compound, quinaldic acid, the ligand can coordinate through the quinoline nitrogen and a carboxylate oxygen. researchgate.net In this mode, the mercapto group might remain uncoordinated or form a bridge to an adjacent metal center.
Bidentate (S, O) chelation: The metal ion could be chelated by the mercapto sulfur and a carboxylate oxygen, a mode observed in complexes of similar mercapto-carboxylic acids. researchgate.net
Bridging modes: Any of the donor atoms, particularly the sulfur of the mercapto group or the oxygen of the carboxylate group, can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.
The interplay of these potential binding modes makes 2-Quinolinecarboxylic acid, 3-mercapto- a compelling building block for constructing complex coordination architectures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-Quinolinecarboxylic acid, 3-mercapto- is anticipated to follow established methods in coordination chemistry, typically involving the reaction of a metal salt with the ligand in a suitable solvent.
A general synthetic procedure would involve dissolving the ligand and a slight molar excess of a chosen metal salt in a solvent such as ethanol, methanol, or a dimethylformamide (DMF)/water mixture. The reaction mixture would then be heated under reflux for several hours to facilitate complex formation. nih.govnih.gov Upon cooling, the resulting solid complex can be isolated by filtration, washed with the solvent, and dried in a vacuum. The specific conditions, such as pH and temperature, would be optimized for each metal ion to obtain crystalline products.
Characterization of these complexes would rely on a combination of spectroscopic and analytical techniques to determine their structure and properties.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Disappearance of the S-H stretching band (around 2550 cm⁻¹) and the O-H band of the carboxylic acid, coupled with a shift in the C=O stretching frequency, would confirm the deprotonation and coordination of the thiol and carboxylate groups. A shift in the C=N stretching vibration of the quinoline ring would indicate nitrogen coordination. |
| UV-Visible Spectroscopy | The electronic spectra would show bands corresponding to intra-ligand transitions (π-π*) and ligand-to-metal charge transfer (LMCT) bands. For transition metal complexes with d-electrons, d-d transitions would be observed, providing information about the coordination geometry around the metal ion. |
| ¹H NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(IV)), the disappearance of the proton resonances for the SH and COOH groups would confirm coordination. Shifts in the aromatic proton signals of the quinoline ring would provide further evidence of complexation. |
| Magnetic Susceptibility | Measurements at room temperature would help determine the magnetic moment of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II), Fe(III)), providing insight into the oxidation state and spin state of the metal center and helping to infer the coordination geometry. nih.gov |
| Elemental Analysis | Would be used to confirm the stoichiometry of the complexes, i.e., the metal-to-ligand ratio. |
| X-ray Crystallography | Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Au(III), V(IV), Cr(III), Rh(III), Cd(II), Pt(IV), Fe(III), Mn(II))
While specific research on the complexes of 2-Quinolinecarboxylic acid, 3-mercapto- with the full range of listed transition metals is not extensively documented, their formation is highly probable based on the known coordination chemistry of related ligands. nih.govsemanticscholar.org The tridentate nature of the ligand would likely lead to the formation of stable complexes with various geometries. For instance, with metals that prefer octahedral coordination like Co(II), Ni(II), and Fe(III), complexes with a 2:1 ligand-to-metal ratio, [M(L)₂], are expected, where the ligand coordinates in a meridional or facial arrangement. For metals that favor square planar geometry, such as Cu(II), Pd(II), and Pt(IV), 1:1 complexes could form, with the fourth coordination site occupied by a solvent molecule or another co-ligand.
Main Group and Lanthanide Complexes
The synthesis of main group and lanthanide complexes with this ligand is also plausible. The hard oxygen and nitrogen donor atoms are particularly suitable for coordinating with hard Lewis acidic lanthanide ions (Ln³⁺). nih.govmostwiedzy.pl However, the soft sulfur donor is expected to form a weaker bond with lanthanides. mdpi.com Synthesis would likely be achieved through hydrothermal methods, reacting a lanthanide salt with the ligand in a sealed vessel at elevated temperatures. nih.gov The resulting products could be coordination polymers where the carboxylate group bridges multiple lanthanide centers, leading to the formation of one-, two-, or three-dimensional networks. mostwiedzy.pl
Supramolecular Assembly and Self-Aggregating Properties of Complexes
The principles of coordination-driven self-assembly are central to supramolecular chemistry, where directional metal-ligand bonds are used to construct discrete, large-scale molecular architectures. nih.gov The rigid structure and defined coordination vectors of 2-Quinolinecarboxylic acid, 3-mercapto- make it an excellent candidate for such applications.
By combining this tridentate ligand with metal ions that have specific geometric preferences (e.g., square planar Pd(II) or Pt(II)), it is theoretically possible to assemble finite two- and three-dimensional structures like molecular squares, cages, or more complex polyhedra. nih.gov The self-aggregating properties would be driven by the formation of the most thermodynamically stable structure. Furthermore, non-covalent interactions, such as π-π stacking between the quinoline rings of adjacent complexes or hydrogen bonding, could play a crucial role in organizing these discrete units into higher-order arrays in the solid state. rsc.org
Metal-Organic Framework (MOF) Synthesis and Applications
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers). youtube.com The design of MOFs relies on the selection of appropriate nodes and linkers to achieve a desired topology and functionality.
2-Quinolinecarboxylic acid, 3-mercapto- possesses key features that make it a promising linker for MOF synthesis:
Multiple Coordination Sites: The O, S, and N donor atoms can coordinate to metal nodes.
Bridging Capability: The carboxylate group is well-known to act as a bridging linker between metal centers. mdpi.com
Rigidity: The quinoline backbone provides structural rigidity, which is essential for forming stable, porous frameworks.
By reacting this ligand with various metal ions, particularly those known to form polynuclear clusters like Co(II), Ni(II), Mn(II), and Zn(II), it is possible to synthesize novel MOFs. rsc.org The uncoordinated sulfur or nitrogen atoms within the pores could then serve as active sites for applications in gas storage, separation, or heterogeneous catalysis. rsc.org
Catalytic Applications of Metal Complexes derived from 2-Quinolinecarboxylic acid, 3-mercapto-
Transition metal complexes are widely used as catalysts in a vast range of organic transformations due to their ability to activate substrates and facilitate reactions through various oxidation states and coordination geometries. wikipedia.org Complexes derived from 2-Quinolinecarboxylic acid, 3-mercapto- could potentially exhibit catalytic activity in several areas.
For example, complexes of metals like cobalt, manganese, and copper are known to be effective catalysts for oxidation reactions. wikipedia.orgresearchgate.net The complexes of this ligand could be investigated for the selective oxidation of hydrocarbons or alcohols. rsc.org Palladium and rhodium complexes are central to cross-coupling and hydrogenation reactions, respectively. wikipedia.org The specific electronic and steric environment provided by the O, S, N ligand could modulate the reactivity and selectivity of the metal center. Furthermore, if immobilized within a MOF structure, these metal complexes could function as recyclable heterogeneous catalysts, combining the advantages of high activity with ease of separation. ias.ac.in
Heterogeneous Catalysis
Similarly, a thorough review of the available scientific literature indicates that 2-Quinolinecarboxylic acid, 3-mercapto- has not been investigated for applications in heterogeneous catalysis. There are no reports of this compound being used to modify catalyst surfaces, act as a precursor for solid-state catalysts, or being immobilized on a support material for catalytic purposes. Research on heterogeneous catalysis using quinoline-based compounds exists, but none of the studies focus on the 3-mercapto-2-carboxylic acid derivative. Therefore, no detailed research findings or data on its performance in heterogeneous catalytic systems can be provided.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework and probing the electronic environment of nuclei within the molecule.
While one-dimensional (¹H and ¹³C) NMR provides fundamental information on the number and type of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity. researchgate.netijpsdronline.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be particularly informative. youtube.comcolumbia.edu
An HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached, providing a clear picture of C-H single bond connections. columbia.edunih.gov The HMBC experiment, conversely, reveals correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons (like C2, C3, C8a, and the carboxyl carbon) and piecing together the molecular fragments. epfl.ch
For 2-Quinolinecarboxylic acid, 3-mercapto-, the proton on C4 would be expected to show an HMBC correlation to the quaternary carbons C2, C3, and C8a, as well as C5. The aromatic protons (H5-H8) would show correlations to neighboring carbons, confirming their positions on the benzo-fused ring. The acidic proton of the carboxyl group, typically observed at a high chemical shift (10-13 ppm), could show a correlation to the C2 carbon, confirming the position of the carboxylic acid group. princeton.edulibretexts.org
Table 1: Predicted 2D NMR (HMBC) Correlations for 2-Quinolinecarboxylic acid, 3-mercapto-
| Proton (¹H) | Expected Correlated Carbons (¹³C) | Correlation Type |
|---|---|---|
| H-4 | C-2, C-3, C-5, C-8a | ²JCH, ³JCH |
| H-5 | C-4, C-6, C-7, C-8a | ²JCH, ³JCH |
| H-6 | C-5, C-7, C-8 | ²JCH, ³JCH |
| H-7 | C-5, C-6, C-8, C-8a | ²JCH, ³JCH |
| H-8 | C-6, C-7, C-8a | ²JCH, ³JCH |
| -COOH | C-2 | ²JCH |
Solid-State NMR (ssNMR), often using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), provides insight into the structure of the compound in its crystalline form. This is particularly relevant for quinoline (B57606) carboxylic acids, which can exist as neutral molecules or as zwitterions in the solid state. researchgate.net In the zwitterionic form, the acidic proton from the carboxyl group transfers to the basic nitrogen atom of the quinoline ring.
Solid-state ¹³C and ¹⁵N NMR are highly sensitive to such tautomeric changes. A significant downfield shift in the ¹⁵N signal would confirm the protonation of the quinoline nitrogen, a hallmark of the zwitterionic state. researchgate.net Concurrently, the ¹³C signal for the carboxyl carbon would shift upfield, reflecting its transformation into a carboxylate anion. These distinct chemical shift patterns allow for the unambiguous determination of the dominant tautomer in the solid phase.
Table 2: Expected ¹³C and ¹⁵N Solid-State NMR Chemical Shift Differences Between Tautomers
| Nucleus | Neutral Form | Zwitterionic Form | Expected Change |
|---|---|---|---|
| Carboxyl ¹³C | ~165-175 ppm | ~175-185 ppm | Upfield Shift |
| Quinoline ¹⁵N | Less Shielded | More Shielded | Downfield Shift |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. mdpi.com For 2-Quinolinecarboxylic acid, 3-mercapto- (C₁₀H₇NO₂S), HRMS would be used to confirm this exact composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.gov The measured mass of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be compared against the calculated theoretical mass, with deviations typically being less than 5 parts per million (ppm), providing strong evidence for the compound's identity. nih.govresearchgate.net
Table 3: Calculated Exact Masses for HRMS Analysis of C₁₀H₇NO₂S
| Ion | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₁₀H₇NO₂S | 205.0201 |
| [M+H]⁺ | C₁₀H₈NO₂S⁺ | 206.0279 |
| [M-H]⁻ | C₁₀H₆NO₂S⁻ | 204.0120 |
| [M+Na]⁺ | C₁₀H₇NNaO₂S⁺ | 228.0098 |
Tandem mass spectrometry (MS/MS) experiments, where a specific parent ion is selected and fragmented, are used to study the compound's structural backbone. The fragmentation pattern of 2-Quinolinecarboxylic acid, 3-mercapto- is expected to be influenced by its key functional groups. libretexts.org
Common fragmentation pathways for aromatic carboxylic acids include the initial loss of water (H₂O, -18 Da) and the subsequent loss of carbon monoxide (CO, -28 Da). chempap.orglibretexts.org A primary fragmentation would be the loss of the entire carboxyl group as a radical (•COOH, -45 Da) or the loss of carbon dioxide (CO₂, -44 Da) after rearrangement. chempap.orglibretexts.org The stable quinoline ring itself would likely remain intact, often representing the base peak in the spectrum. rsc.org The presence of the thiol group could lead to the loss of a sulfur atom (S, -32 Da) or hydrogen sulfide (B99878) (H₂S, -34 Da) under certain conditions. The loss of hydrogen cyanide (HCN, -27 Da) is a characteristic fragmentation of the quinoline ring itself. rsc.org
Table 4: Plausible Mass Spectrometry Fragments of 2-Quinolinecarboxylic acid, 3-mercapto- (Parent Ion m/z = 205)
| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |
|---|---|---|
| 188 | Hydroxyl radical | •OH |
| 177 | Carbon monoxide | CO |
| 160 | Carboxyl radical | •COOH |
| 161 | Carbon dioxide | CO₂ |
| 133 | CO₂ + HCN | CO₂, HCN |
| 128 | •COOH + S | •COOH, S |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. nih.gov
The FT-IR spectrum is expected to be dominated by features from the carboxylic acid group. This includes a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acid dimers. libretexts.orglibretexts.org A strong carbonyl (C=O) stretching vibration is anticipated around 1700 cm⁻¹, potentially shifted to a slightly lower frequency due to conjugation with the quinoline ring. pressbooks.pub
The mercapto (thiol) group typically exhibits a weak S-H stretching band in the region of 2550–2600 cm⁻¹. This peak can sometimes be obscured by the broad O-H absorption. wikipedia.org In Raman spectroscopy, the S-H stretch is often more easily observable. The quinoline ring will produce a series of characteristic C=C and C=N stretching vibrations in the 1400–1650 cm⁻¹ region, as well as numerous C-H bending modes. researchgate.netiosrjournals.org
Table 5: Expected Vibrational Frequencies for 2-Quinolinecarboxylic acid, 3-mercapto-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong / Medium |
| C-H Stretch (Aromatic) | Quinoline Ring | 3000-3100 | Medium / Strong |
| S-H Stretch | Thiol | 2550-2600 | Weak / Medium |
| C=O Stretch | Carboxylic Acid | 1680-1710 | Very Strong / Medium |
| C=C/C=N Stretch | Quinoline Ring | 1400-1650 | Strong / Strong |
| O-H Bend | Carboxylic Acid | 1400-1440 | Medium / Weak |
| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong / Weak |
| C-S Stretch | Thiol | 600-700 | Weak / Strong |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a fundamental technique for probing the electronic structure of molecules like 2-Quinolinecarboxylic acid, 3-mercapto-. The quinoline core is a chromophore that exhibits characteristic electronic transitions. The presence of the carboxylic acid and mercapto groups as auxochromes can modulate these transitions.
The UV-Vis spectrum of a quinoline derivative typically displays multiple absorption bands in the UV region, which are assigned to π→π* transitions within the aromatic system. The absorption spectrum of the parent compound, quinoline-2-carboxylic acid, shows characteristic peaks that are influenced by solvent polarity and pH. For 2-Quinolinecarboxylic acid, 3-mercapto-, the introduction of the sulfur-containing mercapto group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system by the lone pair electrons on the sulfur atom.
The electronic transitions of interest include:
π→π transitions:* These are high-energy transitions occurring within the quinoline ring system. They are typically characterized by high molar absorptivity (ε) values.
n→π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the quinoline ring or the oxygens of the carboxylic group) to an anti-bonding π* orbital. These transitions are generally weaker (lower ε) than π→π* transitions. masterorganicchemistry.com
While specific experimental data for 2-Quinolinecarboxylic acid, 3-mercapto- is not extensively published, data from related quinoline-based compounds can provide insight. For example, quinoline-based fluorescent sensors show distinct absorption and emission properties that are sensitive to their chemical environment and interactions with other molecules. researchgate.net The photophysical properties, such as fluorescence quantum yield and lifetime, would be highly dependent on the rigidity of the molecule and the nature of the lowest energy excited state. The presence of the mercapto group could potentially quench fluorescence through intersystem crossing, but it could also open pathways for sensing applications.
Table 1: Expected UV-Vis Absorption Characteristics for Quinoline Derivatives
| Transition Type | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π→π* | 250-350 | High (>10,000 L mol⁻¹ cm⁻¹) | Associated with the aromatic quinoline core. |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders.
Single Crystal XRD: If a suitable single crystal of 2-Quinolinecarboxylic acid, 3-mercapto- can be grown, single-crystal XRD analysis would provide precise information, including:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Accurate measurements of the covalent bonds and angles, confirming the molecular geometry.
Intermolecular Interactions: Details on hydrogen bonding (e.g., involving the carboxylic acid and mercapto groups) and π-π stacking interactions between quinoline rings, which dictate the crystal packing.
For instance, crystallographic studies of related heterocyclic compounds, such as derivatives of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one, have successfully determined their crystal structures, revealing key structural parameters. core.ac.uk A study on other quinoline derivatives reported crystallization in the monoclinic system with specific space groups like P21/c or C2/c. nih.govmdpi.com
Powder XRD (PXRD): For samples that are microcrystalline, powder XRD is used. The resulting diffractogram is a fingerprint of the crystalline phase. It plots diffraction intensity versus the diffraction angle (2θ). While PXRD does not provide the detailed atomic coordinates of a single-crystal study, it is crucial for:
Phase Identification: Comparing the experimental pattern to databases to identify the compound.
Purity Assessment: Detecting the presence of crystalline impurities.
Lattice Parameter Refinement: The positions of the diffraction peaks are used to calculate the unit cell dimensions. researchgate.netescholarship.org
The analysis of derivatives of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one utilized powder X-ray diffraction to determine crystal parameters by indexing the prominent peaks. core.ac.uk
Table 2: Illustrative Crystal Data for a Related Heterocyclic Compound
| Parameter | Example Value (for a related quinoline derivative) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.45 |
| Volume (ų) | 1980.1 |
Note: This data is for illustrative purposes based on similar structures and does not represent the actual data for 2-Quinolinecarboxylic acid, 3-mercapto-. Data derived from studies on coordination polymers of pyridine (B92270) carboxylic acids. mdpi.com
Advanced Characterization Techniques
A suite of advanced techniques can provide deeper insights into the electronic, thermal, and magnetic properties of 2-Quinolinecarboxylic acid, 3-mercapto- and its potential metal complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR, Electron Spin Resonance) spectroscopy is a technique specific to species with unpaired electrons (paramagnetic species). The parent compound, 2-Quinolinecarboxylic acid, 3-mercapto-, is a diamagnetic molecule and would be EPR-silent. However, EPR would be an invaluable tool for studying:
Radical Species: If the compound is oxidized or reduced to form a radical ion.
Metal Complexes: If the compound is used as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)). The EPR spectrum would provide information about the metal's oxidation state, coordination environment, and the nature of the metal-ligand bond. rsc.org
Mössbauer Spectroscopy: Mössbauer spectroscopy is a highly specific nuclear technique that probes the environment of certain atomic nuclei, most commonly ⁵⁷Fe and ¹¹⁹Sn. uni-mainz.de This technique would not be applicable to 2-Quinolinecarboxylic acid, 3-mercapto- itself. However, if the compound were used to synthesize an iron-containing complex, ⁵⁷Fe Mössbauer spectroscopy could yield precise information on:
The oxidation state of the iron (e.g., Fe(II) vs. Fe(III)).
The spin state of the iron (high-spin vs. low-spin).
The symmetry of the coordination environment around the iron nucleus.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of the compound. A TGA curve for 2-Quinolinecarboxylic acid, 3-mercapto- would reveal:
Decomposition Temperature: The temperature at which the compound begins to degrade.
Thermal Stability Range: The temperature range over which the compound is stable.
Residual Mass: The amount of material left after decomposition, which can indicate the formation of a stable residue. For coordination polymers, TGA is used to study the loss of solvent molecules followed by the decomposition of the organic ligand. mdpi.com Heating rates can influence the observed decomposition temperatures, with slower rates often providing better resolution of thermal events. mdpi.com
Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox behavior of a compound. By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is obtained. For 2-Quinolinecarboxylic acid, 3-mercapto-, CV could be used to determine:
Redox Potentials: The potentials at which the molecule is oxidized or reduced. The mercapto group (-SH) can be oxidized, and the quinoline ring can be reduced.
Electrochemical Reversibility: Whether the redox processes are reversible or irreversible.
Reaction Mechanisms: CV can provide insights into the mechanisms of electrochemical reactions. nih.govsemanticscholar.org Studies on similar aromatic carboxylic acids have used CV to investigate their oxidation and reduction processes. mdpi.com
Magnetic Susceptibility: This technique measures how a material responds to an applied magnetic field. While 2-Quinolinecarboxylic acid, 3-mercapto- is expected to be diamagnetic, its metal complexes could exhibit interesting magnetic properties. Magnetic susceptibility measurements, typically performed over a range of temperatures, can determine if a complex is:
Paramagnetic: Possessing unpaired electrons with no interaction between magnetic centers.
Ferromagnetic: Unpaired spins on adjacent metal centers align parallel.
Antiferromagnetic: Unpaired spins on adjacent metal centers align anti-parallel. For example, studies on cobalt(II) and iron(II) coordination polymers have used magnetic susceptibility measurements to reveal weak antiferromagnetic interactions between the metal centers. mdpi.comresearchgate.net
Table 3: Summary of Advanced Characterization Techniques and Potential Findings
| Technique | Applicability | Information Obtained |
|---|---|---|
| EPR | Paramagnetic species (radicals, metal complexes) | Oxidation state, coordination geometry, metal-ligand interactions. rsc.org |
| Mössbauer | Complexes with specific nuclei (e.g., ⁵⁷Fe, ¹¹⁹Sn) | Oxidation state, spin state, site symmetry of the metal. uni-mainz.de |
| TGA | Solid samples | Thermal stability, decomposition pattern, solvent content. mdpi.com |
| CV | Redox-active species in solution | Oxidation/reduction potentials, electrochemical reversibility. nih.gov |
| Magnetic Susceptibility | Metal complexes | Nature and strength of magnetic coupling (ferro- or antiferromagnetic). researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations serve as powerful tools to elucidate the geometric, electronic, and reactive properties of 2-Quinolinecarboxylic acid, 3-mercapto-. These computational methods provide insights at the atomic level that complement experimental findings.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.org DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine the optimized geometry of the molecule. bhu.ac.inscispace.com This process identifies the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is utilized to analyze the electronic structure, providing insights into the distribution of electrons within the molecule. This analysis helps in understanding the molecule's reactivity and spectroscopic properties. researchgate.net
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of molecular properties. These methods are valuable for benchmarking results obtained from DFT and for studying systems where DFT may not be as reliable. For 2-Quinolinecarboxylic acid, 3-mercapto-, ab initio calculations can offer a more rigorous description of its electronic structure and energy.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com
For 2-Quinolinecarboxylic acid, 3-mercapto-, FMO analysis helps in predicting its reactivity towards nucleophiles and electrophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.
| Orbital | Description | Significance for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.netlibretexts.org These maps are invaluable for understanding intermolecular interactions and predicting reactive sites. researchgate.netproteopedia.org The MEP map uses a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent regions of intermediate potential.
For 2-Quinolinecarboxylic acid, 3-mercapto-, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the sulfur atom of the mercapto group, indicating their nucleophilic character. The hydrogen atoms, particularly the one on the carboxylic acid, would exhibit positive potential, highlighting their electrophilic nature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govutupub.fi By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and intermolecular interactions of a system. utwente.nl
For 2-Quinolinecarboxylic acid, 3-mercapto-, MD simulations can be employed to explore its different possible conformations and their relative stabilities. This is particularly important for understanding how the molecule might flex and adapt its shape in different environments, such as in solution or when interacting with a biological target. Furthermore, MD simulations can model the interactions between multiple molecules of 2-Quinolinecarboxylic acid, 3-mercapto- or its interactions with solvent molecules, providing insights into aggregation behavior and solvation properties.
Reaction Mechanism Modeling and Transition State Identification
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, including intermediate structures and transition states.
For reactions involving 2-Quinolinecarboxylic acid, 3-mercapto-, computational methods can be used to model proposed mechanisms and calculate the activation energies associated with different steps. The identification of transition state structures, which are the highest energy points along the reaction coordinate, is crucial for understanding the kinetics of the reaction. These calculations can help to elucidate how the molecule participates in chemical transformations, such as carboxylation reactions, and can guide the design of new synthetic routes. mdpi.com
Ligand-Receptor Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its receptor. Following the docking process, scoring functions are employed to estimate the binding affinity, which is a measure of the strength of the interaction.
A thorough search of scientific databases indicates that no specific ligand-receptor docking studies or binding affinity predictions have been published for 2-Quinolinecarboxylic acid, 3-mercapto-. While research on other quinoline (B57606) derivatives has shown their potential as ligands for various biological targets, this particular compound has not been the subject of such in silico investigations.
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)
Theoretical prediction of spectroscopic properties is a powerful tool for structural elucidation and for complementing experimental data. Methods such as Density Functional Theory (DFT) for NMR chemical shift calculations and Time-Dependent DFT (TD-DFT) for UV-Vis spectra are commonly employed. These calculations can provide valuable information about the electronic structure and transitions within a molecule.
Despite the availability of these robust computational methods, a review of the current literature reveals no specific theoretical predictions or detailed interpretations of the NMR chemical shifts or UV-Vis spectra for 2-Quinolinecarboxylic acid, 3-mercapto-. While general principles of computational spectroscopy could be applied to this molecule, no such dedicated studies have been reported.
Biological Activity and Molecular Interactions of 2 Quinolinecarboxylic Acid, 3 Mercapto and Its Derivatives
Antimicrobial Activity Mechanisms
Derivatives of quinoline (B57606) have been recognized for their diverse pharmacological properties, including significant antimicrobial activities. nih.gov The continuous emergence of drug-resistant microbial strains necessitates the exploration of novel antimicrobial agents, with quinoline derivatives being a promising area of research. nih.gov
Antibacterial Action: Inhibition of DNA Gyrase and Topoisomerase IV
The antibacterial action of quinolone compounds is primarily attributed to their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerase enzymes are crucial for bacterial DNA replication, transcription, and repair. nih.gov
DNA Gyrase Inhibition: DNA gyrase, also known as topoisomerase II, is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription. mdpi.com Quinolone derivatives interfere with this process by binding to the DNA-gyrase complex. otavachemicals.com This binding stabilizes the complex, leading to breaks in the DNA that are lethal to the bacterium. mdpi.com For many gram-negative bacteria, DNA gyrase is the primary target of quinolone antibacterials. mdpi.com
Topoisomerase IV Inhibition: Topoisomerase IV is the primary target of many quinolone compounds in most gram-positive bacteria. mdpi.com This enzyme is essential for the separation of daughter DNA strands following replication. nih.gov Inhibition of topoisomerase IV by quinolones stabilizes the enzyme-DNA complex, preventing the resealing of the DNA strands. nih.gov This leads to an accumulation of DNA breaks, ultimately causing cell cycle arrest and bacterial cell death. nih.gov The mechanism involves the conversion of topoisomerase IV into a poisonous adduct on the DNA, rather than simple inhibition of its catalytic activity. mdpi.commdpi.com This action results in DNA damage and induces the SOS pathway for DNA repair in bacteria like Escherichia coli. mdpi.commdpi.com
While this is the established mechanism for the quinolone class of antibacterials, specific studies demonstrating the direct inhibition of DNA gyrase and topoisomerase IV by 2-Quinolinecarboxylic acid, 3-mercapto- are not extensively available in the reviewed literature. However, the presence of the quinoline core suggests a potential for similar antibacterial mechanisms.
Antifungal and Antiviral Activity Pathways
Antifungal Activity: The quinoline scaffold is a key component in a variety of compounds exhibiting antifungal properties. nih.gov Derivatives of quinoline have shown efficacy against a range of fungal pathogens. nih.gov For instance, certain quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have demonstrated potent antifungal activity against Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov The mechanisms underlying the antifungal action of these compounds can be diverse and may involve the disruption of fungal cell membrane integrity, inhibition of essential enzymes, or interference with metabolic pathways such as ergosterol (B1671047) biosynthesis. nih.gov Some quinoxaline derivatives have shown broad-spectrum antifungal activity, indicating their potential as leads for the development of new antifungal agents. nih.gov
Molecular Mechanisms of Anticancer Activity
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds with promising anticancer activities. nih.gov Their planar structure allows them to intercalate with DNA, and they can be functionalized to interact with various biological targets involved in cancer progression.
Antiproliferative Effects on Cancer Cell Lines
Numerous studies have demonstrated the antiproliferative effects of quinoline carboxylic acid derivatives against a variety of cancer cell lines. eurekaselect.comnih.gov These compounds have shown the ability to inhibit the growth of tumor cells, with some analogues exhibiting potency comparable to existing anticancer drugs like cisplatin. nih.gov
For instance, certain styrylquinolinecarboxylic acids have displayed significant antiproliferative activity against the P388 leukemia cell line. nih.gov Furthermore, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been evaluated against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines, showing micromolar inhibition. eurekaselect.comnih.gov The antiproliferative activity of these compounds is often selective for cancer cells over non-cancerous cells. eurekaselect.comnih.gov
Below is a table summarizing the antiproliferative activities of some quinoline derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | Observed Effect |
| Styrylquinolinecarboxylic acids | P388 (Leukemia) | Comparable antiproliferative activity to cisplatin |
| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | MCF-7 (Breast Cancer) | Micromolar inhibition |
| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | K562 (Chronic Myelogenous Leukemia) | Micromolar inhibition |
| Quinoxalinone derivatives | H1975 (Non-small cell lung cancer) | Cytotoxic effects |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | MCF-7 (Breast Cancer) | Potent antiproliferative activity |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | SW480 (Colon adenocarcinoma) | Potent antiproliferative activity |
It is important to note that while these findings are promising for the broader class of quinoline derivatives, specific data on the antiproliferative effects of 2-Quinolinecarboxylic acid, 3-mercapto- on these cell lines is not extensively documented in the reviewed literature.
Enzyme Inhibition (e.g., EGFR Kinase)
A key molecular mechanism underlying the anticancer activity of many quinoline-based compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com EGFR is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. otavachemicals.com Its abnormal activation is implicated in the development and progression of various cancers, making it a prime target for cancer therapy. otavachemicals.com
Quinazoline (B50416) and quinoxalinone scaffolds, which are structurally related to quinoline, are prominent in the design of EGFR inhibitors. mdpi.comnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling pathway. otavachemicals.com This inhibition can halt the uncontrolled cell growth driven by EGFR mutations. mdpi.com For example, quinoxalinone-containing compounds have been identified as promising novel inhibitors of the EGFR (L858R/T790M/C797S) triple mutant, which confers resistance to many existing therapies. nih.gov
Some quinazoline-based inhibitors have shown high potency, with IC50 values in the nanomolar range against EGFR. nih.gov The table below presents the EGFR inhibitory activity of some quinazoline and quinoxalinone derivatives.
| Compound Class | EGFR Mutant | IC50 (nM) |
| Quinoxalinone Derivative (CPD4) | L858R/T790M/C797S | 3.04 ± 1.24 |
| Quinoxalinone Derivative (CPD15) | L858R/T790M/C797S | 6.50 ± 3.02 |
| Quinoxalinone Derivative (CPD16) | L858R/T790M/C797S | 10.50 ± 1.10 |
| Quinoxalinone Derivative (CPD21) | L858R/T790M/C797S | 3.81 ± 1.80 |
| Osimertinib (Reference Drug) | L858R/T790M/C797S | 8.93 ± 3.01 |
While these findings highlight the potential of related heterocyclic compounds as EGFR inhibitors, direct evidence of 2-Quinolinecarboxylic acid, 3-mercapto- inhibiting EGFR kinase is not well-established in the current literature.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. mdpi.com Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Quinoline derivatives have been shown to trigger apoptosis through various signaling pathways.
The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov
Studies on garlic-derived compounds, such as S-allylmercaptocysteine (SAMC), which shares the mercapto-cysteine moiety, have shown apoptosis induction in human colon and gastric cancer cells. mdpi.commdpi.com The apoptotic effect of SAMC in gastric cancer cells was associated with the activation of caspase-3, mediated by the induction of Bax and p53. mdpi.com In colon cancer cells, SAMC was found to disrupt microtubule assembly, leading to mitotic arrest and subsequent activation of JNK1 and caspase-3 signaling pathways, ultimately resulting in apoptosis. mdpi.com
Furthermore, piperine, a natural compound, has been shown to induce apoptosis and autophagy in human oral cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is critical for cell proliferation and survival, and its inhibition can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory and Immunomodulatory Mechanisms
Derivatives of quinoline carboxylic acid have demonstrated significant anti-inflammatory and immunomodulatory properties. Research indicates that these compounds can exert their effects through various mechanisms, primarily by modulating key signaling pathways and immune cell functions.
Selected quinoline derivatives, such as quinoline-3-carboxylic and quinoline-4-carboxylic acids, have shown considerable anti-inflammatory capabilities in studies using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines. nih.govresearchgate.net The anti-inflammatory action of these compounds is often linked to the inhibition of pro-inflammatory mediators. For instance, they can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com This suppression is frequently achieved by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. mdpi.com
The immunomodulatory effects of related compounds extend to various immune cells. Polyphenolic compounds, which share structural motifs with quinoline derivatives, are known to influence dendritic cells, macrophages, and the proliferation of B and T cells. nih.govencyclopedia.pub Similarly, certain mercapto-containing compounds have been shown to act as immunomodulators. nih.gov For example, studies on 3-benzoyl-4-mercaptobutyric acids, derivatives of D-penicillamine, revealed that they could suppress adjuvant-induced arthritis in certain rat strains while enhancing it in others, indicating a complex immunomodulatory profile. nih.gov These compounds also potentiated lymphocyte transformation and suppressed the abnormal release of lysosomal enzymes from macrophages. nih.gov This suggests that the mercapto group, in conjunction with the carboxylic acid function, may play a crucial role in modulating immune responses, a property potentially shared by 2-Quinolinecarboxylic acid, 3-mercapto-.
| Compound Class/Derivative | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|
| Quinoline-3-carboxylic acids | Appreciable anti-inflammation affinities in LPS-induced macrophages | Inhibition of pro-inflammatory mediators | nih.gov |
| 2-acetylthiomethyl-3-(4-methyl-benzoyl)propionic acid | Suppression of adjuvant-induced arthritis; enhanced lymphocyte transformation | Modulation of immune cell function; suppression of lysosomal enzyme release | nih.gov |
| Dietary Polyphenols | Modulation of dendritic cells, macrophages, B cells, and T cells | Regulation of innate and adaptive immunity | nih.govencyclopedia.pub |
| Bacteriocins (e.g., Sublancin) | Stimulation of innate immune response (IL-1β, IL-6, TNF-α, NO production) | Activation of TLR4 and NF-κB signaling pathways | mdpi.com |
Antioxidative Mechanisms at the Cellular and Molecular Level
The quinoline scaffold is a core component of many compounds with recognized antioxidant potential. nih.gov The antioxidative capacity of these molecules is often attributed to their ability to scavenge free radicals and protect cells from oxidative damage. The presence of both a carboxylic acid and a mercapto group on the quinoline ring of 2-Quinolinecarboxylic acid, 3-mercapto- suggests a strong potential for antioxidant activity.
The primary mechanisms by which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a radical, thereby quenching it. nih.gov In the SET mechanism, the antioxidant transfers an electron to the radical. nih.gov The efficiency of these processes is influenced by the molecular structure, including the presence of electron-donating groups that can stabilize the resulting antioxidant radical. The mercapto (-SH) group is a known hydrogen donor and can readily participate in these radical scavenging processes.
| Compound | Assay | Finding | Reference |
|---|---|---|---|
| 2-methylquinoline-4-carboxylic acid | DPPH Radical Scavenging | Inhibition percentage of approximately 30.25% at 5 mg/L | ui.ac.idui.ac.id |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH Radical Scavenging | Inhibition percentage of approximately 40.43% at 5 mg/L | ui.ac.idui.ac.id |
| 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | DPPH Radical Scavenging & Cellular Assay | Significant antiradical activity; protected erythrocytes against free radical-initiated hemolysis | nih.gov |
| Hydroxyquinoline-4-carboxylic acid derivatives | ABTS Assay | Compounds showed good antioxidant activity | researchgate.net |
Enzyme Inhibition Studies (e.g., Cholinesterase)
The quinoline scaffold is prevalent in a multitude of enzyme inhibitors, and derivatives of quinoline carboxylic acid have been specifically studied for their inhibitory effects on various enzymes. smolecule.com One area of significant interest is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.govresearchgate.net
Computational and in vitro studies have shown that certain quinoline derivatives can act as inhibitors of both AChE and BChE. nih.govnih.gov The mechanism often involves the quinoline nucleus interacting with the active site of the enzyme, while various substituents contribute to the binding affinity and selectivity. For instance, some tacrine (B349632) analogues, which are based on a related heterocyclic system, exhibit potent cholinesterase inhibition. nih.gov The simultaneous inhibition of both AChE and BChE is considered a valuable therapeutic strategy in the later stages of Alzheimer's disease. researchgate.net
Beyond cholinesterases, quinoline carboxylic acid derivatives have been identified as inhibitors of other critical enzymes. For example, extensive research has been conducted on their ability to inhibit protein kinase CK2, an enzyme implicated in cancer and other diseases. nih.govresearchgate.net In one study, 43 new derivatives of 3-quinoline carboxylic acid were synthesized and evaluated, with 22 compounds showing inhibitory activity against CK2 with IC50 values in the low micromolar range. nih.gov Furthermore, the structurally related compound 3-mercaptopicolinic acid is a known inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), an enzyme involved in gluconeogenesis. plos.orgsemanticscholar.org These findings underscore the versatility of the quinoline carboxylic acid scaffold, including the 3-mercapto variant, as a platform for developing potent and selective enzyme inhibitors.
| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Derivatives of 3-quinoline carboxylic acid | Protein Kinase CK2 | IC50 values ranging from 0.65 to 18.2 μM | nih.gov |
| Berberine (Isoquinoline alkaloid) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Demonstrated robust dual inhibition | nih.gov |
| 3-mercaptopicolinic acid | Phosphoenolpyruvate Carboxykinase (PEPCK) | Ki for GTP: 273 μM (139Met isoenzyme) and 873 μM (139Leu isoenzyme) | semanticscholar.org |
| Brequinar Sodium (a quinoline-4-carboxylic acid analog) | Dihydroorotate (B8406146) Dehydrogenase | Potent inhibitor of the enzyme | nih.gov |
Ligand-Target Interactions: Receptor Binding and Specificity Studies
The interaction of quinoline derivatives with biological targets is governed by a range of non-covalent forces that determine their binding affinity and specificity. nih.gov The planar, aromatic nature of the quinoline ring system makes it particularly adept at participating in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) within a protein's binding pocket. mdpi.comrsc.org
Molecular docking and binding assay studies have provided detailed insights into these interactions. For instance, in studies of quinoline-based compounds targeting kinases, π-π stacking between the quinoline ring and a tyrosine residue in the active site was found to be a key stabilizing interaction. mdpi.com Additionally, the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with backbone amide protons of residues like methionine, further anchoring the ligand in the binding site. mdpi.com
The substituents on the quinoline core play a pivotal role in dictating specificity and affinity. The carboxylic acid group at the C2 position and the mercapto group at the C3 position of 2-Quinolinecarboxylic acid, 3-mercapto- can engage in specific interactions. The carboxylate can form strong hydrogen bonds or ionic interactions with positively charged residues like lysine (B10760008) or arginine, while the mercapto group can act as a hydrogen bond donor or potentially form metal-coordination bonds in metalloenzymes. Studies on quinolinecarboxylic acid amides as 5-HT3 receptor antagonists revealed that the receptor can accommodate the acyl group of 2-quinoline derivatives and that there is an optimal distance between the quinoline nitrogen and other pharmacophoric elements for high affinity. researchgate.net These specific interactions are fundamental to the compound's ability to selectively bind to its intended biological target over other proteins. upenn.edunih.gov
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For the quinoline carboxylic acid class, extensive SAR studies have been performed to elucidate the structural requirements for various pharmacological effects, including antibacterial, antiviral, and enzyme inhibitory activities. nih.govnih.govnih.govmdpi.com
These studies have identified several critical regions on the quinoline scaffold where modifications significantly impact potency and selectivity. nih.gov
The Carboxylic Acid Group: For many biological activities, the presence of a carboxylic acid at a specific position (e.g., C3 or C4) is essential. nih.govslideshare.net For instance, in a study of quinoline 4-carboxylic acid analogs as inhibitors of dihydroorotate dehydrogenase, the C4-carboxylic acid was found to be a strict requirement for activity. nih.gov This group often acts as a key binding moiety, interacting with specific residues in the target protein.
Substituents on the Quinoline Core: The type and position of substituents on both the pyridine (B92270) and benzene (B151609) rings of the quinoline nucleus are crucial. Halogen substitutions, such as fluorine at the C6 position, have been shown to enhance antibacterial activity. slideshare.net Bulky, hydrophobic substituents at the C2 position are often necessary for potent inhibition of certain enzymes. nih.gov
The Role of the Mercapto Group: While less extensively studied than other functional groups, the mercapto group at the C3 position likely contributes significantly to the biological profile. Its hydrogen-bonding capacity, potential for metal chelation, and role in antioxidant mechanisms are key factors. SAR studies on related thiol-containing compounds often show that the presence and position of the -SH group are critical for activity. nih.gov
By systematically modifying the 2-Quinolinecarboxylic acid, 3-mercapto- structure—for example, by altering substituents on the benzene ring, esterifying the carboxylic acid, or modifying the mercapto group—researchers can fine-tune its interaction with biological targets to enhance efficacy and selectivity. researchgate.netnih.gov
Advanced Applications and Emerging Research Areas
Photophysical Properties and Applications as Fluorescent Probes or Dyes
While direct studies on the photophysical properties of 3-mercapto-2-quinolinecarboxylic acid are not extensively documented, the inherent fluorescence of the quinoline (B57606) scaffold suggests its potential as a platform for developing fluorescent probes and dyes. Quinoline derivatives are known for their fascinating photoluminescence characteristics. gaomingyuan.com The emission properties can be tuned by the electronic effects of substituents on the quinoline ring. gaomingyuan.com
The presence of the mercapto (-SH) and carboxylic acid (-COOH) groups offers opportunities for the development of "turn-on" or "turn-off" fluorescent sensors. For instance, the mercapto group can interact with specific analytes, leading to a change in the fluorescence intensity or a shift in the emission wavelength. This phenomenon, known as fluorescence quenching or enhancement, forms the basis for sensitive detection methods. nih.gov For example, interaction with heavy metal ions could lead to fluorescence quenching, providing a mechanism for their detection. mdpi.com The carboxylic acid group can influence the photoluminescence of related compounds, such as mercaptocarboxylic acid-stabilized CdTe nanoparticles, by coordinating with metal ions and diminishing non-radiative recombination pathways, thereby enhancing fluorescence efficiency. gaomingyuan.combsb-muenchen.de
The development of fluorescent probes often involves designing molecules where binding to a specific target analyte modulates the fluorescence output. mdpi.com Given the known ability of quinoline derivatives to act as fluorophores, 3-mercapto-2-quinolinecarboxylic acid could serve as a foundational structure for creating novel sensors for biologically and environmentally important species.
Electrochemical Behavior and Development of Biosensors
The electrochemical properties of 3-mercapto-2-quinolinecarboxylic acid are anticipated to be rich and complex, owing to the redox-active nature of both the quinoline ring and the mercapto group. The electrochemical behavior of quinoline derivatives has been a subject of study, with techniques like cyclic voltammetry being employed to investigate their redox processes. chemrxiv.orgresearchgate.net Similarly, compounds containing mercapto groups are known to exhibit distinct electrochemical signatures, often involving oxidation of the thiol group. researchgate.net
This dual functionality makes 3-mercapto-2-quinolinecarboxylic acid a promising candidate for the development of electrochemical sensors and biosensors. The mercapto group can facilitate the immobilization of the molecule onto electrode surfaces, such as gold, through the formation of self-assembled monolayers. This is a common strategy for creating stable and reproducible sensor interfaces. escholarship.org The carboxylic acid group can also play a role in surface attachment and may influence the electrochemical response.
Electrochemical sensors based on this compound could be designed for the detection of various analytes through mechanisms such as changes in peak currents or potentials upon interaction with the target. For instance, the coordination of metal ions with the molecule could alter its voltammetric behavior, enabling the development of sensors for heavy metals. nih.gov Furthermore, the quinoline moiety itself can be electrochemically active, and its redox properties can be exploited in sensor design. researchgate.net The development of electrochemical biosensors often involves the modification of electrode surfaces with materials that enhance sensitivity and selectivity, and 3-mercapto-2-quinolinecarboxylic acid could serve as a versatile building block in this context. mdpi.commdpi.com
Applications in Material Science
The bifunctional nature of 3-mercapto-2-quinolinecarboxylic acid makes it a valuable monomer and surface modification agent in materials science. smolecule.com
The presence of a carboxylic acid group and a reactive mercapto group allows for the incorporation of 3-mercapto-2-quinolinecarboxylic acid into polymer chains through various polymerization techniques. Quinoline-containing polymers are of interest due to their potential for creating materials with unique optical, electronic, and thermal properties. researchgate.net For example, quinoline-2,6-dicarboxylic acid has been synthesized as a monomer for creating new polyamides and polyesters. researchgate.net Similarly, 2-(4-vinylphenyl) quinolin-4-carboxylic acid has been used as a functional monomer to prepare molecularly imprinted polymers for selective extraction applications. oup.comoup.com
Polymers derived from 3-mercapto-2-quinolinecarboxylic acid could exhibit enhanced functionality. The mercapto groups along the polymer backbone could serve as sites for further chemical modification or as coordination sites for metal ions, leading to the formation of functional coordination polymers. nih.gov Such functional polymers have a wide range of potential applications in areas like catalysis, sensing, and biomedical devices. frontiersin.orgsigmaaldrich.commdpi.com
Table 1: Potential Polymerization Reactions Involving 3-mercapto-2-quinolinecarboxylic acid
| Polymerization Type | Reactive Group(s) | Potential Polymer Class |
| Condensation Polymerization | Carboxylic acid | Polyesters, Polyamides |
| Thiol-ene "Click" Chemistry | Mercapto group | Polythioethers |
| Coordination Polymerization | Carboxylic acid, Mercapto, Quinoline N | Metal-Organic Frameworks |
The mercapto group in 3-mercapto-2-quinolinecarboxylic acid has a strong affinity for noble metal surfaces, particularly gold. This property can be exploited for the surface modification of materials. For instance, it can be used to form self-assembled monolayers (SAMs) on gold nanoparticles or surfaces, thereby functionalizing them with carboxylic acid groups. atamankimya.com These functionalized surfaces can then be used for a variety of applications, such as immobilizing biomolecules for biosensing or creating biocompatible coatings for medical devices.
The ability to tailor surface properties is crucial in many areas of materials science and technology. The use of compounds like 3-mercapto-2-quinolinecarboxylic acid allows for the introduction of specific chemical functionalities onto a surface, which can alter its hydrophilicity, reactivity, and biocompatibility. atamankimya.com This can be particularly useful in the development of advanced materials with controlled surface characteristics for applications in electronics, catalysis, and biomedicine.
Role in Chemo- and Biosensing for Specific Analytes
The molecular structure of 3-mercapto-2-quinolinecarboxylic acid, with its quinoline nitrogen, carboxylic acid, and mercapto group, provides multiple coordination sites for metal ions. This makes it an excellent candidate for the development of chemosensors for the detection of specific metal ions. The binding of a metal ion to the molecule can lead to a detectable signal, such as a change in fluorescence or a color change. mdpi.com
The design of chemosensors often relies on the principle of host-guest chemistry, where a receptor molecule (the chemosensor) selectively binds to a specific guest molecule (the analyte). The quinoline moiety, along with the adjacent functional groups in 3-mercapto-2-quinolinecarboxylic acid, can form a stable chelate structure with certain metal ions, leading to high selectivity. For example, coumarin (B35378) derivatives with similar functionalities have been shown to exhibit fluorescence quenching upon binding to Cu2+ and Ni2+. mdpi.com
In the context of biosensing, this compound could be used to develop probes for biologically relevant metal ions or could be incorporated into larger biosensing platforms. The ability to detect specific analytes with high sensitivity and selectivity is crucial for applications in environmental monitoring, clinical diagnostics, and food safety. nih.govmdpi.com
Contributions to Advanced Drug Design and Lead Optimization (focused on target interactions and molecular design)
The quinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govmdpi.com This makes quinoline derivatives, including 3-mercapto-2-quinolinecarboxylic acid, attractive starting points for the design and development of new therapeutic agents. nih.gov The quinoline core is present in a number of approved drugs with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.gov
The 3-mercapto-2-quinolinecarboxylic acid scaffold offers several key features for rational drug design:
Multiple points for diversification: The quinoline ring, the carboxylic acid group, and the mercapto group can all be chemically modified to create a library of derivatives with diverse structures and properties.
Potential for specific target interactions: The functional groups can participate in various types of interactions with biological targets, such as hydrogen bonding, ionic interactions, and coordination with metal ions in metalloenzymes.
Favorable physicochemical properties: The quinoline core can contribute to favorable pharmacokinetic properties, such as membrane permeability and metabolic stability.
In lead optimization, the goal is to modify a lead compound to improve its potency, selectivity, and pharmacokinetic profile. frontiersin.org The 3-mercapto-2-quinolinecarboxylic acid scaffold provides a versatile platform for this process. For example, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov By systematically modifying the substituents on the quinoline ring, researchers can explore the structure-activity relationship (SAR) and identify compounds with improved inhibitory activity. nih.gov Molecular docking studies can be used to predict how these derivatives bind to the target protein, providing insights for further molecular design. nih.govmdpi.com
Table 2: Potential Therapeutic Targets for Drugs Derived from the 3-mercapto-2-quinolinecarboxylic acid Scaffold
| Therapeutic Area | Potential Target(s) | Rationale |
| Oncology | Protein Kinases (e.g., CK2, EGFR), Topoisomerases | Quinoline scaffold is a known inhibitor of various cancer-related enzymes. mdpi.comnih.gov |
| Infectious Diseases | Bacterial DNA gyrase, Viral proteases | The quinoline core is found in several antibacterial and antiviral drugs. smolecule.com |
| Neurodegenerative Diseases | Cholinesterases, Beta-secretase | Quinazoline (B50416) scaffolds (related to quinolines) have been optimized as multi-targeting agents for Alzheimer's disease. nih.gov |
Future Perspectives and Challenges in Research on 2 Quinolinecarboxylic Acid, 3 Mercapto
Development of More Efficient and Selective Synthetic Routes
The synthesis of polysubstituted quinoline (B57606) derivatives, such as 2-Quinolinecarboxylic acid, 3-mercapto-, presents inherent challenges in achieving high efficiency and regioselectivity. Traditional methods for quinoline synthesis, including the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, long reaction times, and can produce a mixture of isomers, leading to low yields of the desired product. researchgate.netnih.gov Future research will undoubtedly focus on overcoming these limitations through the development of more sophisticated and sustainable synthetic strategies.
A significant challenge lies in the controlled introduction of substituents at specific positions of the quinoline ring. For 2-Quinolinecarboxylic acid, 3-mercapto-, the precise placement of the carboxylic acid group at the C2 position and the mercapto group at the C3 position necessitates highly selective synthetic methodologies. One promising avenue is the advancement of one-pot multicomponent reactions, which allow for the construction of complex molecules from simple precursors in a single step, thereby improving atom economy and reducing waste. bohrium.comresearchgate.net The Doebner reaction, for instance, has been modified to produce quinoline-4-carboxylic acids in a more eco-friendly manner. bohrium.com Similar efforts are needed to develop analogous efficient routes for 2-quinolinecarboxylic acid derivatives.
Furthermore, the use of novel catalytic systems is a key area of exploration. Nanocatalysts, for example, offer high surface area and reactivity, potentially enabling reactions under milder conditions and with greater selectivity. acs.org The development of catalysts that can direct the regioselective functionalization of the quinoline core will be crucial for the efficient synthesis of 2-Quinolinecarboxylic acid, 3-mercapto-.
Exploration of Novel Biological Targets and Therapeutic Applications
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.net While the specific biological profile of 2-Quinolinecarboxylic acid, 3-mercapto- is not as extensively studied as some other quinolines, its structural motifs—the quinoline core, a carboxylic acid, and a mercapto group—suggest a high potential for therapeutic applications. The presence of both a carboxylic acid and a mercapto group enhances its reactivity and potential for biological activity. smolecule.com
Future research will focus on screening 2-Quinolinecarboxylic acid, 3-mercapto- and its derivatives against a wide array of biological targets. The quinoline scaffold is a known pharmacophore in many approved drugs, and its derivatives have been shown to target enzymes such as dihydroorotate (B8406146) dehydrogenase, protein kinases, and topoisomerases. frontiersin.orgmdpi.com A significant challenge will be to identify novel and specific molecular targets for this particular compound to elucidate its mechanism of action and explore new therapeutic avenues. For instance, some quinoline derivatives have been investigated as dual inhibitors of EGFR and HER-2 in cancer therapy. rsc.org
The exploration of this compound's potential as an antimicrobial agent is also a promising direction, given the persistent challenge of antimicrobial resistance. mdpi.com The unique combination of functional groups may allow for novel interactions with bacterial targets. Furthermore, the anti-inflammatory and antioxidative properties of related quinoline carboxylic acids suggest that 2-Quinolinecarboxylic acid, 3-mercapto- could be a candidate for treating diseases associated with inflammation and oxidative stress. nih.gov
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of quinoline-based therapeutics is no exception. oncodesign-services.comnih.gov These computational tools can significantly accelerate the identification of lead compounds, optimize their properties, and predict their biological activities, thereby reducing the time and cost of research and development. ijcrt.orgnih.gov
A key application of AI in the context of 2-Quinolinecarboxylic acid, 3-mercapto- is the prediction of its structure-activity relationships (SAR). researchgate.net By training ML models on large datasets of known quinoline derivatives and their biological activities, it is possible to predict the therapeutic potential of novel analogs of 2-Quinolinecarboxylic acid, 3-mercapto-. repcomseet.org This can guide the synthesis of new compounds with improved efficacy and reduced toxicity. nih.gov For example, machine learning models can be used to predict the reactive sites for electrophilic aromatic substitution on quinoline derivatives with high accuracy. researchgate.net
Design of Multifunctional Compounds and Advanced Ligand Systems
The structural versatility of the quinoline scaffold makes it an excellent platform for the design of multifunctional compounds and advanced ligand systems. nih.gov Multifunctional compounds, which are designed to interact with multiple biological targets simultaneously, are a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders. mdpi.com
Future research on 2-Quinolinecarboxylic acid, 3-mercapto- will likely involve its use as a scaffold to create hybrid molecules. By combining the quinoline core with other pharmacophores, it may be possible to develop compounds with synergistic therapeutic effects. For example, tacrine-quinoline hybrids have been developed as multifunctional agents for Alzheimer's disease, targeting cholinesterase inhibition, Aβ aggregation, and metal chelation. mdpi.com The carboxylic acid and mercapto groups of 2-Quinolinecarboxylic acid, 3-mercapto- provide convenient handles for chemical modification and conjugation with other bioactive moieties.
In addition to its therapeutic potential, the quinoline nucleus, particularly with coordinating groups like carboxylic acids and thiols, can act as a versatile ligand for metal ions. mdpi.com This opens up possibilities for the development of novel metal-based drugs and catalysts. The coordination chemistry of 2-Quinolinecarboxylic acid, 3-mercapto- with various metal ions could be explored to create complexes with unique electronic and catalytic properties. These complexes could find applications in areas such as bioinorganic chemistry and materials science.
Sustainable Synthesis and Environmental Impact Considerations
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize the environmental impact of chemical processes. benthamdirect.comijpsjournal.com The development of sustainable synthetic routes for 2-Quinolinecarboxylic acid, 3-mercapto- is a critical future challenge. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov
Traditional quinoline syntheses often utilize hazardous reagents and solvents, generating significant chemical waste. eurekaselect.com Future research will focus on developing greener alternatives, such as using water or other eco-friendly solvents, employing reusable catalysts, and utilizing microwave or ultrasound-assisted synthesis to reduce energy consumption and reaction times. benthamdirect.comijpsjournal.com For instance, modified Doebner reactions have been developed for the synthesis of quinoline-4-carboxylic acids using a dual green solvent system of water and ethylene (B1197577) glycol. bohrium.com
Q & A
Q. Discrepancies in reported biological activity: Are these due to assay variability or compound impurities?
- Answer :
- Bioassay standardization : Replicate experiments using a common reference standard (e.g., NIST-certified samples) .
- Impurity profiling : Characterize batches with NMR and LC-MS to correlate purity with bioactivity .
- Meta-analysis : Review literature for trends in IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
